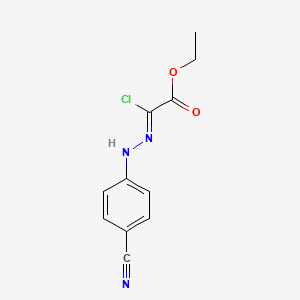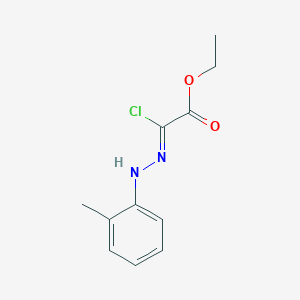
Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate
Descripción general
Descripción
Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Structure Analysis and Chemical Behavior
Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate and similar compounds have been extensively studied for their structural properties and chemical behaviors. For instance, Levenets et al. (2013) investigated the structure of ethyl 3-(4-tolyl)hydrazono-2,4-dioxopentanoates, revealing insights into their chemical formation and structural characteristics (Levenets, Koz’minykh, & Tolstikova, 2013).
2. Mechanisms in Chemical Switches
The compound's mechanism in chemical switches is another area of research. Deneva et al. (2020) explored the E/Z switching mechanism of a similar rotary switch, ethyl-2-(2-(quinolin-8-yl)hydrazono)-2-(pyridin-2-yl)acetate, using advanced spectroscopic and quantum-chemical calculations (Deneva et al., 2020).
3. Applications in Organic Synthesis
Compounds like this compound are crucial in organic synthesis. Al-Mousawi and El-Apasery (2012) demonstrated their role in the formation of nicotinate and pyrido[3,2-c]cinnolines derivatives through condensation reactions (Al-Mousawi & El-Apasery, 2012).
4. Silver(I) Complexes Synthesis
The synthesis of silver(I) complexes using hydrazone ligands derived from similar compounds has been reported by Poornima et al. (2019). These complexes have potential applications in cytotoxic agents, highlighting the compound's significance in medicinal chemistry (Poornima et al., 2019).
5. Design of Pyrazolo[3,4-d]pyridazines
In the field of heterocyclic chemistry, Matiichuk, Potopnyk, and Obushak (2008) have utilized derivatives of this compound for the molecular design of pyrazolo[3,4-d]pyridazines, a class of compounds with significant pharmaceutical potential (Matiichuk, Potopnyk, & Obushak, 2008).
6. Chemosensor Development
This compound derivatives have been used in the development of chemosensors. Meng et al. (2018) synthesized a sensitive and selective fluorescent chemosensor for Pb2+ detection, demonstrating the compound's application in environmental monitoring (Meng et al., 2018).
7. X-ray Powder Diffraction Studies
Wang et al. (2016) provided X-ray powder diffraction data for a closely related compound, Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, which is essential for understanding the crystalline structure of these types of compounds (Wang et al., 2016).
Propiedades
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOCJALLQHWBON-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1C)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




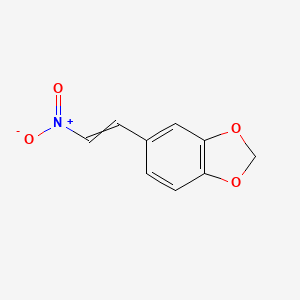
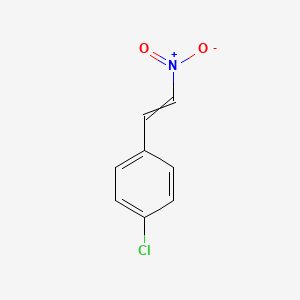
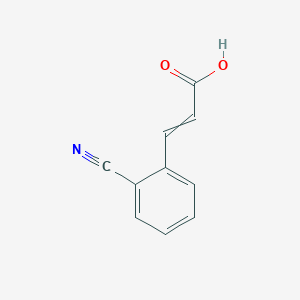



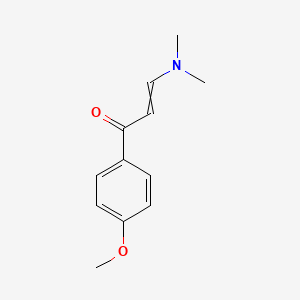
![Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate](/img/structure/B7855981.png)
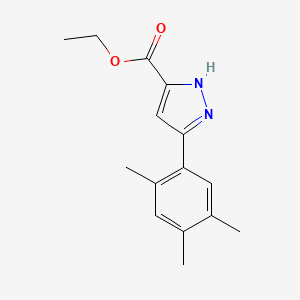

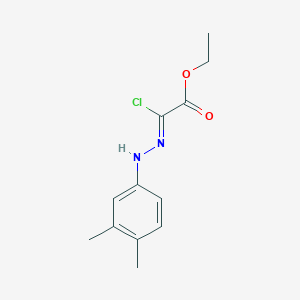
![Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate](/img/structure/B7856003.png)
